molecular formula C21H24O5 B1666098 Gingerenone A CAS No. 128700-97-0

Gingerenone A

Cat. No.: B1666098
CAS No.: 128700-97-0
M. Wt: 356.4 g/mol
InChI Key: FWDXZNKYDTXGOT-GQCTYLIASA-N
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Description

Gingerenone A is a bioactive compound isolated from the rhizome of ginger (Zingiber officinale).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Gingerenone A involves several steps, starting from the extraction of ginger rhizomes. The compound can be isolated using chromatographic techniques such as liquid column chromatography and high-performance liquid chromatography . The synthetic route typically involves the condensation of appropriate aldehydes and ketones under controlled conditions to form the diarylheptanoid structure .

Industrial Production Methods: Industrial production of this compound is still in its nascent stages. The primary method involves large-scale extraction from ginger rhizomes, followed by purification using advanced chromatographic techniques. Optimization of these processes is crucial to enhance yield and purity for commercial applications .

Chemical Reactions Analysis

Types of Reactions: Gingerenone A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and various substituted derivatives, depending on the specific reagents and conditions used .

Properties

IUPAC Name

(E)-1,7-bis(4-hydroxy-3-methoxyphenyl)hept-4-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O5/c1-25-20-13-15(8-11-18(20)23)5-3-4-6-17(22)10-7-16-9-12-19(24)21(14-16)26-2/h4,6,8-9,11-14,23-24H,3,5,7,10H2,1-2H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDXZNKYDTXGOT-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCC=CC(=O)CCC2=CC(=C(C=C2)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)CC/C=C/C(=O)CCC2=CC(=C(C=C2)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50873741
Record name Gingerone A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50873741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128700-97-0
Record name Gingerenone A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128700-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gingerenone A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128700970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gingerone A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50873741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Gingerenone A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035403
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Gingerenone A?

A1: this compound has the molecular formula C21H22O3 and a molecular weight of 322.4 g/mol. []

Q2: What are the key structural features of this compound?

A2: this compound is a diarylheptanoid, characterized by two aromatic rings connected by a seven-carbon aliphatic chain. [] It features a ketone group at the 3-position and hydroxyl groups on the aromatic rings. []

Q3: How does this compound exert its anti-inflammatory effects?

A3: this compound has been shown to inhibit the phosphorylation of IκB kinase (IKK), a key regulator of the nuclear factor-κB (NF-κB) signaling pathway. [, ] This suppression of NF-κB activation leads to decreased expression of pro-inflammatory mediators, including vascular cell adhesion molecule-1 (VCAM-1) and chemokine (C-C motif) ligand 2 (CCL2), ultimately attenuating monocyte adhesion to endothelial cells. []

Q4: What is the role of this compound in combating obesity?

A4: this compound has demonstrated promising anti-obesity effects by inhibiting adipogenesis and lipid accumulation in 3T3-L1 cells. [] This effect is linked to the activation of AMP-activated protein kinase (AMPK), a crucial regulator of energy metabolism. [] Moreover, this compound suppresses adipose tissue inflammation by inhibiting macrophage recruitment and downregulating pro-inflammatory cytokines. []

Q5: Can this compound improve insulin sensitivity?

A5: Research suggests that this compound can enhance insulin sensitivity by inhibiting p70 S6 kinase (S6K1) activity. [] This inhibition leads to increased insulin receptor tyrosine phosphorylation and enhanced glucose uptake in adipocytes and myotubes. []

Q6: Does this compound possess anticancer properties?

A6: this compound has shown antiproliferative and senescence-inducing effects on breast cancer cells. [] It diminishes cellular ATP content, decreases cell viability, and induces a G2/M cell cycle arrest. [] These effects are associated with increased oxidative stress and DNA damage responses. []

Q7: How does this compound interact with IL-17RA in ulcerative colitis?

A7: this compound directly interacts with the IL-17RA protein, as demonstrated by pull-down assays, surface plasmon resonance analysis, and molecular dynamics simulations. [] This interaction inhibits IL-17 signaling, mitigating inflammation and restoring intestinal barrier function in ulcerative colitis models. []

Q8: Does this compound demonstrate antiviral activity?

A8: Studies have shown that this compound inhibits influenza A virus replication by targeting Janus Kinase 2 (JAK2). [] This inhibitory effect was observed across different IAV subtypes (H1N1, H5N1, H9N2) and cell lines. [] Furthermore, in silico studies suggest potential antiviral activity against SARS-CoV-2 through interactions with the spike protein and Mpro. [, ]

Q9: What is the role of this compound in ferroptosis?

A9: this compound has been found to alleviate ferroptosis in secondary liver injury associated with colitis in mice. [] This protective effect is linked to the activation of the nuclear factor erythroid 2-like 2 (Nrf2) - glutathione peroxidase 4 (Gpx4) signaling pathway. []

Q10: How does this compound impact Streptococcus pneumoniae?

A10: In silico studies suggest that this compound exhibits high binding affinities for S. pneumoniae capsular polysaccharide biosynthesis proteins (CpsA, CpsB, and CpsD). [] This interaction may disrupt capsule synthesis, potentially hindering bacterial virulence. []

Q11: Is this compound considered safe for therapeutic use?

A11: While this compound has demonstrated promising bioactivity in preclinical studies, its safety profile requires further investigation. Although it exhibits minimal toxicity towards normal cells in some studies, [] comprehensive toxicological evaluations are crucial to determine its safety for human consumption and potential long-term effects.

Q12: What are the potential therapeutic applications of this compound?

A12: Based on its diverse biological activities, this compound holds potential for treating various conditions including obesity, inflammatory diseases, cancer, bacterial infections, and viral infections. [, , , , , , ]

Q13: What are the future research directions for this compound?

A13: Further research is crucial to:* Conduct comprehensive preclinical studies to determine its safety and efficacy in various disease models.* Investigate its pharmacokinetic properties, including ADME and bioavailability.* Explore effective drug delivery systems to enhance its targeting and therapeutic potential.* Develop robust analytical methods for its characterization and quantification.* Assess its potential for clinical translation and evaluate its effectiveness in human trials.

Q14: Are there any known alternatives or substitutes for this compound?

A14: While other ginger compounds like 6-shogaol and gingerol share some pharmacological activities with this compound, [, ] they exhibit distinct mechanisms of action and potencies. [, ] Further research is needed to explore other potential alternatives with comparable efficacy and safety profiles.

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